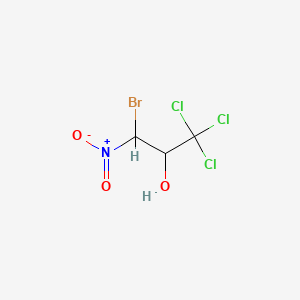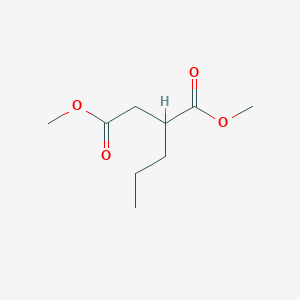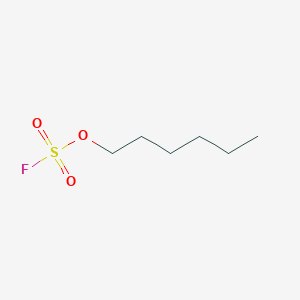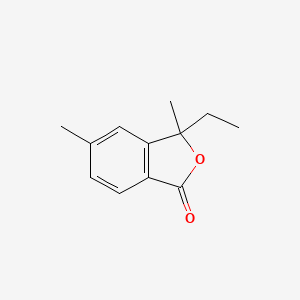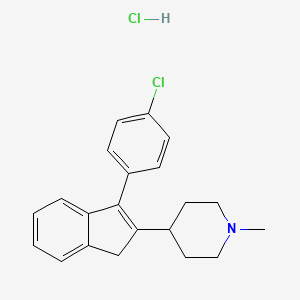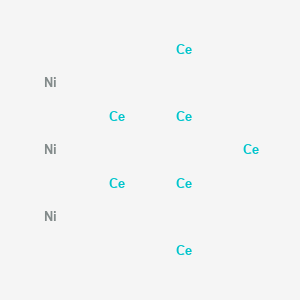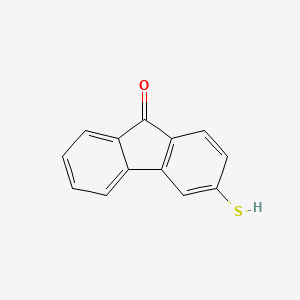
3-Sulfanyl-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Sulfanyl-9h-fluoren-9-one is an organic compound with the molecular formula C₁₃H₈OS. It is a derivative of fluorenone, characterized by the presence of a sulfanyl group (-SH) attached to the third carbon of the fluorenone structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed carbonylative multiple C-C bond formation, which involves the use of phenylboronic acid, cesium carbonate, and palladium acetate in a toluene solvent under a carbon monoxide atmosphere . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of 3-Sulfanyl-9h-fluoren-9-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. The reaction conditions are carefully controlled to maintain consistency and quality in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Sulfanyl-9h-fluoren-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the sulfanyl group makes it reactive towards electrophiles and nucleophiles, allowing for diverse chemical transformations.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the carbonyl group to an alcohol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
3-Sulfanyl-9h-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfanyl-containing compounds have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity
Mécanisme D'action
The mechanism of action of 3-Sulfanyl-9h-fluoren-9-one involves its interaction with molecular targets through its sulfanyl and carbonyl groups. These functional groups allow it to form covalent bonds with nucleophiles and electrophiles, facilitating various biochemical reactions. The compound can modulate biological pathways by interacting with enzymes and receptors, influencing cellular processes .
Comparaison Avec Des Composés Similaires
9-Fluorenone: A structurally similar compound without the sulfanyl group, used in organic synthesis and as a precursor for various chemical reactions.
1,8-Diazafluoren-9-one: A derivative used in forensic science for fingerprint detection.
Uniqueness: Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .
Propriétés
Numéro CAS |
22010-69-1 |
|---|---|
Formule moléculaire |
C13H8OS |
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
3-sulfanylfluoren-9-one |
InChI |
InChI=1S/C13H8OS/c14-13-10-4-2-1-3-9(10)12-7-8(15)5-6-11(12)13/h1-7,15H |
Clé InChI |
PMWVVKCOBFUPSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


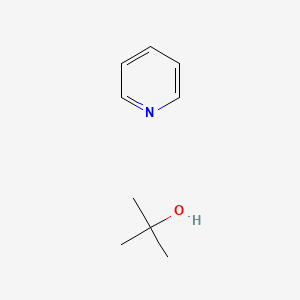

![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)

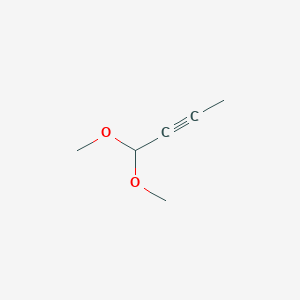
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
